RNA Synthesis Selectivity vs. Doxorubicin
Aclacinomycin S, as a key member of the aclacinomycin complex, shares the hallmark RNA synthesis selectivity observed for aclacinomycin A. In L1210 murine leukemia cells, the IC50 ratio of DNA synthesis inhibition to RNA synthesis inhibition was reported as 7.9 for aclacinomycin, compared to only 2.5 for doxorubicin (adriamycin) [1]. This indicates that aclacinomycin-type compounds preferentially suppress RNA synthesis approximately 3.2-fold more selectively than doxorubicin. Users prioritizing transcriptional inhibition over DNA replication interference should note this distinguishing selectivity profile when selecting research compounds.
| Evidence Dimension | Selectivity ratio for RNA synthesis inhibition vs. DNA synthesis inhibition |
|---|---|
| Target Compound Data | IC50 DNA/RNA ratio = 7.9 (aclacinomycin complex, including aclacinomycin S as constituent) |
| Comparator Or Baseline | Doxorubicin (Adriamycin): IC50 DNA/RNA ratio = 2.5 |
| Quantified Difference | ~3.2-fold greater selectivity for RNA synthesis inhibition over DNA synthesis |
| Conditions | L1210 murine leukemia cells; [14C]-thymidine (DNA) and [14C]-uridine (RNA) incorporation assays |
Why This Matters
This ratio serves as a quantitative functional fingerprint distinguishing the transcriptional inhibition bias of aclacinomycins from the more DNA-centric mechanism of classical anthracyclines.
- [1] Tone, H., Nishida, H., Takeuchi, T. & Umezawa, H. Experimental studies on aclacinomycin. Drugs Exp. Clin. Res. 11, 9–15 (1985). PMID: 2424701. View Source
